2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline
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Overview
Description
2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C15H10Cl2N2S . It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloroquinoxaline and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: A precursor in the synthesis of 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline.
4-Chlorobenzyl Chloride: Another precursor used in the synthesis.
Quinoxaline Derivatives: Compounds with similar structures but different substituents, such as 2-methylquinoxaline and 2-phenylquinoxaline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10Cl2N2S |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-chloro-3-[(4-chlorophenyl)methylsulfanyl]quinoxaline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-7-5-10(6-8-11)9-20-15-14(17)18-12-3-1-2-4-13(12)19-15/h1-8H,9H2 |
InChI Key |
JSBBMPLXJDVEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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